2-Fluoro-6-(trifluoromethyl)benzaldehyde
Overview
Description
2-Fluoro-6-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that is of interest in various chemical research areas. The presence of fluorine atoms in the molecule is known to significantly affect its physical and chemical properties, as well as its reactivity. The trifluoromethyl group, in particular, can influence the molecule's conformation and intermolecular interactions, which can be crucial for understanding its behavior in different chemical contexts .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as 2-Fluoro-6-(trifluoromethyl)benzaldehyde, often involves the introduction of fluorine atoms or fluorine-containing groups into the aromatic ring. One approach to synthesizing fluorinated polyimides includes the use of a fluorine-containing aromatic diamine, which is reacted with aromatic dianhydrides. This process involves the reduction of a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with a diol in the presence of a strong base . Although not directly related to the synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde, this method provides insight into the general strategies used to incorporate fluorine into aromatic compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of strong and weak intermolecular interactions. In the case of trifluoromethylated benzanilides, which share some structural similarities with 2-Fluoro-6-(trifluoromethyl)benzaldehyde, the presence of a trifluoromethyl group can lead to a variety of supramolecular arrangements. These arrangements are influenced by intermolecular interactions such as hydrogen bonds and the "fluorous effect," which involves C-F...F-C contacts. The trifluoromethyl group can also induce conformational flexibility and rotational disorder in crystalline solids .
Chemical Reactions Analysis
The reactivity of benzaldehydes, including those that are fluorinated, can be explored through various chemical reactions. For instance, deoxyfluorination of benzaldehydes can be achieved at room temperature using sulfuryl fluoride and tetramethylammonium fluoride. This method demonstrates the potential for selective fluorination of aromatic aldehydes, which could be applicable to 2-Fluoro-6-(trifluoromethyl)benzaldehyde . Additionally, benzaldehydes can undergo C-H functionalization reactions, as shown in the synthesis of fluorenones from benzaldehydes and aryl iodides using a palladium-catalyzed process .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the fluorine atoms. For example, the synthesis of fluoro-polyimides from fluorinated diamines results in materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability . The conformational analysis of fluorinated benzaldehydes reveals that the presence of fluorine can lead to planar structures with the trans conformer being more stable. This stability is influenced by the solvent's polarity, and the overall molecular geometry can affect the compound's physical properties .
Scientific Research Applications
Synthesis and Chemistry
Application in Organic Synthesis : 2-Fluoro-6-(trifluoromethyl)benzaldehyde has been utilized in various organic synthesis processes. For instance, it has been used as a monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method facilitated the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
C-H Methylation and Fluorination : The compound has been involved in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, utilizing orthanilic acids as transient directing groups. This has implications in the development of novel fluorinated compounds (Chen & Sorensen, 2018).
Radiochemistry
- Reductive Etherification in Radiochemistry : It has been used in reductive coupling reactions for synthesizing fluorobenzylethers, particularly in the field of radiochemistry. This has applications in the synthesis of radiochemical compounds for various uses (Funke et al., 2006).
Medicinal Chemistry
- Synthesis of Norepinephrine Analogs : In medicinal chemistry, the compound has been used in synthesizing fluorinated analogs of norepinephrine. These analogs have shown different adrenergic activities, contributing valuable insights into receptor-binding studies (Kirk et al., 1979).
Polymer Science
- Polymer Science Applications : The compound finds applications in the synthesis and copolymerization of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates. This is significant in the development of new materials with specific properties (Cimino et al., 2020).
Magnetic Resonance Spectroscopy
- In Magnetic Resonance Studies : The compound has been studied in the context of high-resolution proton and fluorine magnetic resonance spectra, providing insights into the effects of intramolecular van der Waals interactions and steric effects (Schaefer et al., 1977).
Adsorption Studies
- CO2 Adsorption Studies : In the field of environmental chemistry, derivatives of this compound have been used to synthesize microporous polyaminal networks for CO2 adsorption, showcasing its potential in carbon capture technologies (Li et al., 2016).
Synthesis of Fluorinated Compounds
- In the Synthesis of Fluorinated Imines : The compound has been used in the synthesis of halo-functionalized crystalline Schiff base compounds, which are significant in the development of nonlinear optical (NLO) materials (Ashfaq et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKUGVHRTLCKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334787 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
CAS RN |
60611-24-7 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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